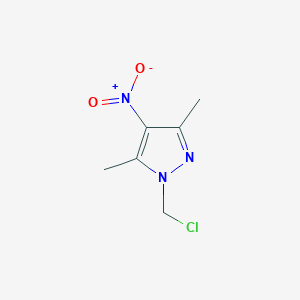

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various pyrazole derivatives has been explored in the provided studies. For instance, a new heterocyclic azo compound of 4-aminoantipyrine was synthesized and characterized, indicating the versatility of pyrazole compounds in forming complex structures . Another study describes the efficient synthesis of a series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, showcasing the potential for pyrazole derivatives to be used in medicinal chemistry, particularly in antimalarial and antiviral applications . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under neutral or basic conditions yields new macrocyclic compounds, demonstrating the reactivity of chloromethyl-pyrazole derivatives in forming larger cyclic structures .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of synthesized pyrazole derivatives. For example, the azo compound mentioned earlier crystallizes in the monoclinic CC space group, with detailed cell dimensions provided, and features a disordered phenyl ring . Similarly, the antipyrine derivatives synthesized in another study crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by a combination of hydrogen bonds and other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with other functional groups has been investigated. The study on polyhalogenated nitrobutadienes reveals the formation of a pyrazole cycle from a specific oxazolidine compound, indicating the potential for constructing pyrazole rings through novel synthetic routes . Furthermore, the use of a dinitrodipyrazolo pyrazine dione as a pre-column reagent for LC analysis of amino acids suggests that pyrazole derivatives can react with amino functions to form stable adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and intermolecular interactions. The spectroscopic characterization of the azo compound using FT-IR, UV-Vis, and NMR techniques, along with DFT calculations, provides insights into the vibrational frequencies and reactive sites of the compound . The Hirshfeld surface analysis and DFT calculations of antipyrine derivatives reveal the significance of hydrogen bonding and π-interactions in stabilizing their solid-state structures . The tautomerism study of 1,3-dimethylpyrazoline-5-one highlights the influence of solvent on the equilibrium between different tautomeric forms, which is crucial for understanding the behavior of pyrazole derivatives in various environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- 1H-pyrazoles, including variants like 3,5-dimethyl-4-nitro-1H-pyrazole, have been utilized in the synthesis of complex chemical structures. For instance, Ozerova et al. (2015) developed a new synthesis method for 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, characterizing its structure with NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

Supramolecular Materials

- The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been explored. Moyano et al. (2021) studied the thermal stability, fluorescence, and H-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, revealing their potential in creating diverse supramolecular structures (Moyano et al., 2021).

Molecular Docking and Inhibition Studies

- Chaudhry et al. (2017) investigated the inhibition of yeast α-glucosidase using novel pyrazolylpyridazine amines, which included derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This study highlights the potential biomedical applications of these compounds (Chaudhry et al., 2017).

Antibacterial and DNA Photocleavage Activities

- Sharma et al. (2020) synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, demonstrating their antibacterial potential and DNA photocleavage ability. This research suggests potential applications in medicinal chemistry (Sharma et al., 2020).

Coordination Networks in Metal Complexes

- Nyamato et al. (2014) explored the use of (pyrazolylmethyl)pyridine metal complexes, including those derived from 3,5-dimethyl-1H-pyrazole, as catalysts in ethylene oligomerization reactions. This work contributes to the understanding of these complexes in industrial applications (Nyamato et al., 2014).

Green Synthesis Methods

- Gunasekaran et al. (2014) described the l-proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, including derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This process highlights the potential for environmentally friendly synthesis methods (Gunasekaran et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFMFTWXASYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224340 | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |

CAS RN |

51355-91-0 | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)